molecular formula C8H8N2O4 B12064909 5,6-Dimethyl-4-nitropyridine-2-carboxylic acid CAS No. 501357-46-6

5,6-Dimethyl-4-nitropyridine-2-carboxylic acid

Cat. No.: B12064909
CAS No.: 501357-46-6
M. Wt: 196.16 g/mol
InChI Key: TWBAMLWBCMMKCF-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-nitropyridine-2-carboxylic acid (CAS 501357-46-6) is a high-purity chemical building block designed for research and development applications. This compound, with the molecular formula C 8 H 8 N 2 O 4 and a molecular weight of 196.162 g/mol, is a nitropyridine derivative of significant interest in synthetic and medicinal chemistry . As a versatile synthetic intermediate, its structure incorporates both a carboxylic acid and a nitro group on a dimethyl-substituted pyridine ring, making it a valuable precursor for the synthesis of more complex molecules. Researchers utilize this compound in the exploration of novel pharmaceutical candidates, particularly in constructing heterocyclic frameworks common in active pharmaceutical ingredients (APIs). Its defined structure, confirmed by identifiers such as MFCD11035740, ensures consistency and reliability in experimental workflows . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

501357-46-6

Molecular Formula

C8H8N2O4

Molecular Weight

196.16 g/mol

IUPAC Name

5,6-dimethyl-4-nitropyridine-2-carboxylic acid

InChI

InChI=1S/C8H8N2O4/c1-4-5(2)9-6(8(11)12)3-7(4)10(13)14/h3H,1-2H3,(H,11,12)

InChI Key

TWBAMLWBCMMKCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1[N+](=O)[O-])C(=O)O)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-nitropyridine-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5,6-Dimethyl-4-nitropyridine-2-carboxylic acid has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-nitropyridine-2-carboxylic acid is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the nitro and carboxylic acid functional groups. These interactions may lead to the modulation of biological processes, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridine and Pyrimidine Derivatives

Compound Name CAS Number Molecular Formula Substituents (Positions) Molecular Weight Key Functional Groups
5,6-Dimethyl-4-nitropyridine-2-carboxylic acid* C₈H₈N₂O₄ 4-NO₂, 5,6-CH₃, 2-COOH 196.16 (calc.) Nitro, carboxylic acid, methyl
5-Hydroxy-6-nitropyridine-2-carboxylic acid 341010-92-2 C₆H₄N₂O₅ 5-OH, 6-NO₂, 2-COOH 184.11 Nitro, carboxylic acid, hydroxyl
4-Nitropyridine-2,6-dicarboxylic acid 63897-10-9 C₇H₄N₂O₆ 4-NO₂, 2,6-COOH 212.11 Nitro, dicarboxylic acid
2-Chloro-6-methylpyridine-4-carboxylic acid 25462-85-5 C₇H₆ClNO₂ 2-Cl, 6-CH₃, 4-COOH 171.58 Chloro, methyl, carboxylic acid
4,5,6-Trichloropyrimidine-2-carboxamide C₅H₃Cl₃N₃O 4,5,6-Cl, 2-CONH₂ 222.46 (calc.) Trichloro, carboxamide

*Hypothetical data inferred from structural analogs.

Physicochemical and Reactivity Differences

  • Acidity : The carboxylic acid group in this compound is likely more acidic than in 2-chloro-6-methylpyridine-4-carboxylic acid due to the electron-withdrawing nitro group at position 4, which stabilizes the deprotonated form. In contrast, 5-hydroxy-6-nitropyridine-2-carboxylic acid () exhibits even higher acidity due to the hydroxyl group’s inductive effects .
  • Solubility: 4-Nitropyridine-2,6-dicarboxylic acid () has two carboxylic acid groups, enhancing water solubility compared to mono-carboxylic acid derivatives like the target compound .
  • Reactivity : The chloro substituent in 2-chloro-6-methylpyridine-4-carboxylic acid () makes it prone to nucleophilic substitution, whereas the nitro group in the target compound may direct electrophilic attacks to specific ring positions .

Hazard Profiles

  • 4-Nitropyridine-2,6-dicarboxylic acid () is classified as acutely toxic (oral, Category 4) and irritating to skin/eyes, suggesting nitro-pyridine derivatives require careful handling .
  • 2-Chloro-6-methylpyridine-4-carboxylic acid () lacks explicit hazard data but shares structural similarities with chlorinated pharmaceuticals, which often require toxicity screening .

Biological Activity

5,6-Dimethyl-4-nitropyridine-2-carboxylic acid is a pyridine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

  • Chemical Name : this compound
  • CAS Number : 501357-46-6
  • Molecular Formula : C9H10N2O4
  • Molecular Weight : 198.19 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets, including enzymes and receptors. The nitro group in its structure may facilitate redox reactions, leading to the generation of reactive intermediates that can modulate cellular signaling pathways.

Biological Activities

  • Antimicrobial Activity
    • Several studies have reported the antimicrobial properties of this compound against various bacterial strains. The mechanism involves the inhibition of bacterial cell wall synthesis and disruption of membrane integrity.
  • Anticancer Properties
    • Research indicates that this compound exhibits cytotoxic effects on cancer cells. It has been shown to induce apoptosis in several cancer cell lines through the activation of caspase pathways.
  • Anti-inflammatory Effects
    • The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This activity is particularly relevant in the context of chronic inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 (µM)Reference
AntimicrobialE. coli15
AnticancerHeLa cells10
Anti-inflammatoryRAW 264.7 cells20

Case Studies

  • Antimicrobial Study :
    In a study evaluating the antimicrobial efficacy against E. coli, this compound exhibited an IC50 value of 15 µM, demonstrating significant bactericidal activity. The study highlighted its potential as a lead compound for developing new antibiotics.
  • Cancer Cell Apoptosis :
    A recent investigation into its anticancer properties revealed that treatment with this compound at concentrations of 10 µM led to a marked increase in apoptosis in HeLa cells, as evidenced by increased caspase activity and DNA fragmentation assays.
  • Inflammation Model :
    In RAW 264.7 macrophage cells stimulated with lipopolysaccharide (LPS), treatment with the compound reduced the secretion of pro-inflammatory cytokines TNF-alpha and IL-6 by approximately 40% at an IC50 of 20 µM, suggesting its potential use in managing inflammatory conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5,6-dimethyl-4-nitropyridine-2-carboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves nitration and carboxylation steps. For nitropyridine derivatives, nitration of dimethylpyridine precursors under controlled acidic conditions (e.g., HNO₃/H₂SO₄ at 0–5°C) is common . Carboxylation may follow via Kolbe-Schmitt or directed ortho-metalation strategies. Solvent choice (e.g., DMF or THF) and temperature (25–60°C) critically affect regioselectivity and yield. For example, highlights anhydrous DMF as a solvent for stabilizing intermediates in analogous nitrofuran syntheses. Optimization should include monitoring by TLC and adjusting stoichiometry (e.g., 1.5 equivalents of nitrating agent) to minimize byproducts.

Q. How can structural confirmation of this compound be achieved using spectroscopic methods?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Identify substituents via chemical shifts (e.g., nitro groups deshield adjacent protons; carboxylic acid protons appear broad at δ 10–13 ppm).
  • IR Spectroscopy : Confirm carboxylic acid (C=O stretch ~1700 cm⁻¹) and nitro groups (asymmetric stretch ~1520 cm⁻¹).
  • Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. provides a template for interpreting molecular weight (e.g., C₈H₈N₂O₄, MW 196.16) and fragmentation .

Q. What purification techniques are effective for isolating this compound from reaction mixtures?

  • Methodological Answer : Recrystallization using polar aprotic solvents (e.g., ethanol/water mixtures) or column chromatography (silica gel, eluent: ethyl acetate/hexane with 1% acetic acid) can isolate the compound. notes that derivatives with nitro groups may require acid-stable stationary phases to prevent decomposition .

Advanced Research Questions

Q. How do steric and electronic effects of the 5,6-dimethyl and 4-nitro groups influence the compound’s reactivity in further functionalization?

  • Methodological Answer : The methyl groups induce steric hindrance, directing electrophilic attacks to the less hindered C-3 position. The nitro group’s electron-withdrawing effect deactivates the ring but can stabilize intermediates in nucleophilic substitution. Computational modeling (DFT) is recommended to map electron density and predict reaction sites. ’s analysis of chloro-nitro analogs provides a framework for such studies .

Q. What strategies resolve contradictory data in solubility and stability studies of this compound?

  • Methodological Answer : Contradictions may arise from pH-dependent solubility (carboxylic acid deprotonation above pH 4) or hygroscopicity. Conduct stability tests under controlled humidity (e.g., 25°C/60% RH) using dynamic vapor sorption (DVS). Compare HPLC purity over time. ’s stability protocols for nitro-carboxylic acids suggest inert atmospheres (N₂) for storage to prevent degradation .

Q. How can computational methods predict the compound’s bioavailability or interaction with biological targets?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to simulate binding to enzymes like nitroreductases. Pharmacokinetic parameters (logP, PSA) can be calculated using software like Schrödinger’s QikProp. ’s approach to pyrimidine carboxamides demonstrates the use of ADMET predictors for nitroaromatics .

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